molecular formula C11H20N4O B2614828 [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine CAS No. 2059917-79-0

[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine

Cat. No.: B2614828
CAS No.: 2059917-79-0
M. Wt: 224.308
InChI Key: SKBREXSZSGLXRL-VHSXEESVSA-N
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Description

[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a morpholine ring substituted with an ethyl group and a methylimidazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Methylimidazole Moiety: The methylimidazole group is attached through a nucleophilic substitution reaction, where 1-methylimidazole reacts with an appropriate leaving group on the morpholine ring, such as a tosylate or mesylate.

    Final Amination Step:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocycle.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can react under mild conditions, often facilitated by catalysts like copper or palladium.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the study of stereochemistry and enantioselective synthesis.

Biology

Biologically, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, the compound shows potential as a pharmacophore in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The morpholine ring can interact with biological membranes, affecting cell signaling pathways. The compound’s overall structure allows it to fit into active sites of enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S)-4-Methyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
  • [(2S,3S)-4-Ethyl-3-(1-ethylimidazol-2-yl)morpholin-2-yl]methanamine
  • [(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)piperidin-2-yl]methanamine

Uniqueness

[(2S,3S)-4-Ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine stands out due to its specific combination of functional groups and chiral centers, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in both research and industrial applications.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

[(2S,3S)-4-ethyl-3-(1-methylimidazol-2-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-3-15-6-7-16-9(8-12)10(15)11-13-4-5-14(11)2/h4-5,9-10H,3,6-8,12H2,1-2H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBREXSZSGLXRL-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1C2=NC=CN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCO[C@H]([C@@H]1C2=NC=CN2C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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